N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound featuring a dual heterocyclic structure combining a benzimidazole ring and a substituted indole moiety. The benzimidazole core is linked via a three-carbon propyl chain to the indole carboxamide group, with additional substituents including a methoxy group at the 5-position of the indole ring and a methyl group at the 1-position.
The compound’s molecular formula is inferred to be C23H23N5O2 (molecular weight ~413.5 g/mol), based on analogous benzimidazole-indole hybrids .
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-25-13-16(15-12-14(27-2)9-10-19(15)25)21(26)22-11-5-8-20-23-17-6-3-4-7-18(17)24-20/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
JJBGGSVKHIUHIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole moiety is often prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating parasitic infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division . The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: The 5-methoxy group on the indole ring (shared with 5-Methoxyindolecarboxylic acid) enhances solubility and may confer neuroprotective properties, as seen in related methoxyindoles .
Linker Modifications: The propyl chain in the target compound provides flexibility for receptor binding compared to rigid linkers (e.g., dimethylamino propyl in ’s compound), which may influence selectivity .
Biological Activity :
- Unlike N-(3-Methoxypropyl)-1-phenyl-benzimidazole-5-carboxamide (), which lacks an indole moiety, the target compound’s dual heterocyclic system may enable synergistic interactions with multiple biological targets .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula: C₁₁H₁₅N₃O
Molecular Weight: 189.26 g/mol
IUPAC Name: 3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine
Research indicates that the compound exhibits biological activity primarily through interactions with various receptors and enzymes. The benzimidazole moiety is particularly significant in mediating these effects, as it is known to influence multiple pathways involved in disease processes.
Biological Activities
The compound has been studied for several key biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the benzimidazole structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Activity
The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study by Birajdar et al. (2013) reported that benzimidazole derivatives exhibited moderate to good activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .
3. Anti-inflammatory Effects
Research has suggested that this compound can modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines like TNF-α. This property could make it beneficial in conditions characterized by chronic inflammation.
4. Antidiabetic Properties
Recent studies have indicated that compounds with similar structures may enhance insulin sensitivity and reduce blood glucose levels, pointing towards their potential use in managing diabetes .
Case Studies
Research Findings
A comprehensive review by Bansal and Silakari (2012) emphasized the significance of the benzimidazole nucleus in various biological activities, including anticancer, analgesic, and antimicrobial properties . Furthermore, a recent study highlighted the binding affinities of related compounds to serotonin receptors, indicating potential neuropharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
